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molecular formula C8H4BrF5 B3032505 1-Bromo-4-(pentafluoroethyl)benzene CAS No. 206560-66-9

1-Bromo-4-(pentafluoroethyl)benzene

Cat. No. B3032505
M. Wt: 275.01
InChI Key: PVBVOTISXJPMFC-UHFFFAOYSA-N
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Patent
US09193726B2

Procedure details

The requisite {cis-5-[4-(pentafluoroethyl)phenyl]tetrahydrofuran-2-yl}methanol was prepared via Suzuki reaction of (5-formylfuran-2-yl)boronic acid with 1-bromo-4-(pentafluoroethyl)benzene, followed by hydrogenation over palladium on carbon. 1-Bromo-4-(pentafluoroethyl)benzene was prepared according to the method of W. Lambert et al., PCT Int. Appl., 2011017513, Feb. 10, 2011.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[O:7][C:6](B(O)O)=[CH:5][CH:4]=1)=[O:2].[Br:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])=[CH:14][CH:13]=1>[Pd]>[F:23][C:18]([F:24])([C:15]1[CH:14]=[CH:13][C:12]([C@H:6]2[O:7][C@@H:3]([CH2:1][OH:2])[CH2:4][CH2:5]2)=[CH:17][CH:16]=1)[C:19]([F:20])([F:22])[F:21].[Br:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]([F:23])([F:24])[C:19]([F:20])([F:21])[F:22])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=CC=C(O1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)(F)F)(C1=CC=C(C=C1)[C@@H]1CC[C@@H](O1)CO)F
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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